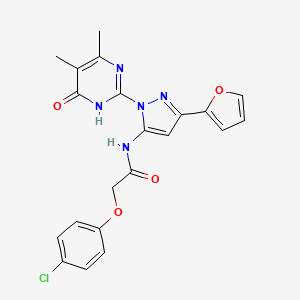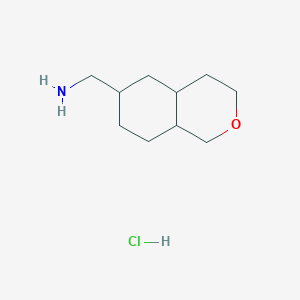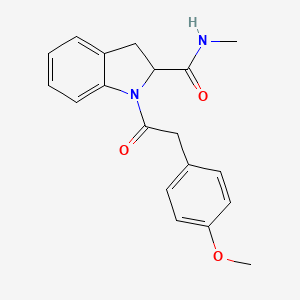
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate is a complex organic compound that features a bromopyridine moiety and a methoxymethoxy group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by esterification and methoxymethylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Shares the bromopyridine moiety but differs in the ester group.
(5-Bromopyrid-2-yl)methanol: Contains the bromopyridine moiety but lacks the benzoate ester and methoxymethoxy group.
Uniqueness
Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
IUPAC Name |
methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-9-21-14-7-10(15(18)20-2)3-5-12(14)13-6-4-11(16)8-17-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGSFJOQKPYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2789302.png)


![N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2789312.png)

![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B2789316.png)


![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2789319.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2789321.png)
